molecular formula C10H11NO3 B8066166 (1-(3-Nitrophenyl)cyclopropyl)methanol

(1-(3-Nitrophenyl)cyclopropyl)methanol

Cat. No.: B8066166
M. Wt: 193.20 g/mol
InChI Key: NIQNSTZGNNIBHX-UHFFFAOYSA-N
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Description

(1-(3-Nitrophenyl)cyclopropyl)methanol is a cyclopropane derivative featuring a 3-nitrophenyl substituent and a hydroxymethyl group attached to the strained cyclopropane ring. The compound’s structure combines the electronic effects of the nitro group (electron-withdrawing) with the steric constraints of the cyclopropane moiety, influencing its reactivity and physicochemical properties.

Properties

IUPAC Name

[1-(3-nitrophenyl)cyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-7-10(4-5-10)8-2-1-3-9(6-8)11(13)14/h1-3,6,12H,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQNSTZGNNIBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-Nitrophenyl)cyclopropyl)methanol typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

    Methanol Addition: The final step involves the addition of a methanol group to the cyclopropyl ring. This can be achieved through a Grignard reaction where the cyclopropyl halide reacts with methanol in the presence of magnesium.

Industrial Production Methods

Industrial production of (1-(3-Nitrophenyl)cyclopropyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(1-(3-Nitrophenyl)cyclopropyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of (1-(3-Nitrophenyl)cyclopropyl)aldehyde or (1-(3-Nitrophenyl)cyclopropyl)carboxylic acid.

    Reduction: Formation of (1-(3-Aminophenyl)cyclopropyl)methanol.

    Substitution: Formation of halogenated or sulfonated derivatives of (1-(3-Nitrophenyl)cyclopropyl)methanol.

Scientific Research Applications

(1-(3-Nitrophenyl)cyclopropyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(3-Nitrophenyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the cyclopropyl ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between (1-(3-Nitrophenyl)cyclopropyl)methanol and analogs from the evidence:

Compound Name Substituent on Cyclopropane Functional Group Molecular Weight (g/mol) Notable Properties
(1-(3-Nitrophenyl)cyclopropyl)methanol 3-Nitrophenyl -CH₂OH ~179.2 (estimated) High polarity, potential acidity
1-(1-(Phenylthio)cyclopropyl)ethanone Phenylthio -COCH₃ ~206.3 High yield (88%), stable ketone
[1-(Prop-2-en-1-yl)cyclopropyl]methanol Prop-2-en-1-yl -CH₂OH 112.2 Low molecular weight, 95% purity

Key Observations:

  • Steric Strain: Cyclopropane rings in all analogs induce steric strain, but the nitro group’s bulk may further distort bond angles, affecting reactivity in ring-opening reactions .

Spectroscopic and Physical Properties

  • FTIR Data (): The phenylthio-substituted compound 3v exhibits strong carbonyl (1745 cm⁻¹) and aromatic (1512 cm⁻¹) peaks, while the target compound’s hydroxymethyl group would show O-H stretching (~3200–3600 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

Research Implications and Limitations

  • Reactivity Gaps: The nitro group’s electron-withdrawing nature may reduce nucleophilic attack on the cyclopropane ring compared to sulfur- or alkene-substituted analogs.
  • Data Limitations: Direct experimental data (e.g., melting point, solubility) for (1-(3-Nitrophenyl)cyclopropyl)methanol are absent in the provided evidence, necessitating extrapolation from structural trends.

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